2-(4-Cyclohexylphenyl)-5,8-dimethoxyquinoline
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Overview
Description
“2-(4-Cyclohexylphenyl)-5,8-dimethoxyquinoline” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. In this case, the quinoline has a cyclohexylphenyl group at the 2-position and methoxy groups at the 5 and 8 positions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline core, followed by functionalization with the cyclohexylphenyl and methoxy groups. One common method for synthesizing quinolines is the Skraup reaction . The cyclohexylphenyl group could potentially be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the quinoline, the cyclohexylphenyl group at the 2-position, and the methoxy groups at the 5 and 8 positions .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. For example, the methoxy groups could be demethylated, or the quinoline could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the methoxy groups could increase its solubility compared to a non-substituted quinoline .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-cyclohexylphenyl)-5,8-dimethoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-25-21-14-15-22(26-2)23-19(21)12-13-20(24-23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h8-16H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTUEMXBMSUSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=C(C=C3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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